alpha-(2-Cyclohexylethyl)-N-ethylcyclohexanebutyramide
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Overview
Description
4-Cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide is an organic compound with the molecular formula C20H37NO It is characterized by the presence of cyclohexyl groups and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide typically involves the reaction of cyclohexyl derivatives with butanamide precursors. One common method includes the alkylation of cyclohexyl compounds followed by amidation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide may involve large-scale reactors and continuous flow processes. The use of advanced separation techniques, such as chromatography, ensures the isolation of the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
4-Cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A secondary alcohol that undergoes oxidation to form cyclohexanone.
Cyclohexanone: An intermediate in the production of caprolactam.
Cyclohexane: A saturated cyclic hydrocarbon used as a solvent and in chemical synthesis.
Uniqueness
4-Cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of cyclohexyl groups and butanamide backbone sets it apart from other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5437-89-8 |
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Molecular Formula |
C20H37NO |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
4-cyclohexyl-2-(2-cyclohexylethyl)-N-ethylbutanamide |
InChI |
InChI=1S/C20H37NO/c1-2-21-20(22)19(15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h17-19H,2-16H2,1H3,(H,21,22) |
InChI Key |
JOBXFLUYWJWVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(CCC1CCCCC1)CCC2CCCCC2 |
Origin of Product |
United States |
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